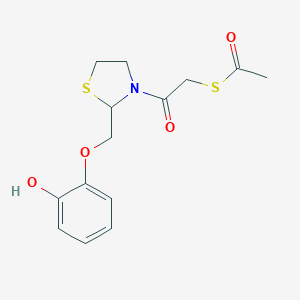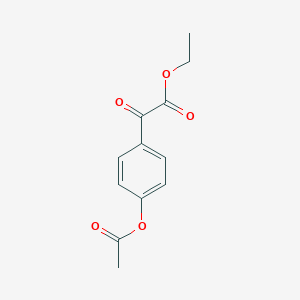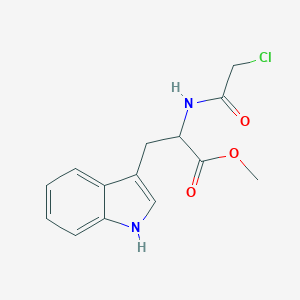
methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related indole derivatives often involves multi-step reactions starting from indole-based substrates. For instance, the synthesis of methyl 2-amino-3H-1-benzazepine-4-carboxylates and related compounds from Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes involves a reaction with sodium methoxide in methanol . Similarly, methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate is prepared from 3-indoleacetic acid using N,N-dimethylformamide dimethylacetal (DMFDMA) . These methods suggest that the synthesis of methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate could also involve a multi-step synthetic route starting from an indole-3-acetic acid derivative, with subsequent chloroacetamido functionalization.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of the indole moiety, which is a fused pyrrole and benzene ring. The indole ring system is known for its stability and ability to participate in various chemical reactions. The structure of the subject compound would likely include this indole system, with additional substituents at the 2 and 3 positions of the propanoate moiety .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, the reaction of methyl 2-cyano-3-(2-substituted indol-3-yl) thio-3-methylthioacrylates with nucleophiles leads to substitution reactions . The subject compound, with a chloroacetamido substituent, may also be reactive towards nucleophiles, potentially undergoing substitution or addition reactions at the chloroacetamido site.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on the substituents attached to the indole core. For instance, the solubility, melting point, and stability can be influenced by the presence of electron-withdrawing or electron-donating groups. The specific rotation and spectroscopic properties (NMR, IR, MS) are also key characteristics that can be used to identify and characterize such compounds . The subject compound would likely exhibit properties consistent with other indole derivatives, such as characteristic indole NMR chemical shifts and a strong IR absorption for the amide bond.
Aplicaciones Científicas De Investigación
- Polycyclic Meridianin Analogues Synthesis : It's used to prepare polycyclic meridianin analogues with a uracil structural unit, which are significant in medicinal chemistry (Časar, Bevk, Svete, & Stanovnik, 2005).
- Synthesis of Heteroarylindoles : Involved in the synthesis of 3-heteroarylindoles, condensed indolylpyrimidones, and other compounds with potential in drug discovery and material sciences (Jakše, Svete, Stanovnik, & Golobič, 2004).
- Role in Methylation, Detoxication, and Antioxidation : It suggests applications in amino acids in methylation, detoxication, and antioxidation, relevant in pharmaceutical and food industries (Li, Liang, & Tai, 2009).
- Root Growth-Inhibitory Activity : Has been used to produce compounds with potent root growth-inhibitory activity towards rape seedlings, indicating potential agricultural applications (Kitagawa & Asada, 2005).
- DNA Interaction : Known to interact with DNA by electrostatic binding, which can be crucial in understanding and developing nucleic acid-based materials or treatments (Yao, Yi, Zhou, & Xiong, 2013).
- Antimicrobial and Anti-inflammatory Activity : Compounds synthesized with this molecule have shown both antimicrobial and anti-inflammatory activities, making them candidates for drug development against various bacteria (Gadegoni & Manda, 2013).
Propiedades
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-20-14(19)12(17-13(18)7-15)6-9-8-16-11-5-3-2-4-10(9)11/h2-5,8,12,16H,6-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDURQOJTVSURJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383491 | |
| Record name | Methyl N-(chloroacetyl)tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate | |
CAS RN |
108273-71-8 | |
| Record name | Methyl N-(chloroacetyl)tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



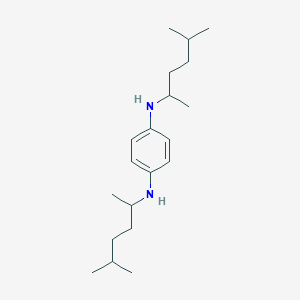
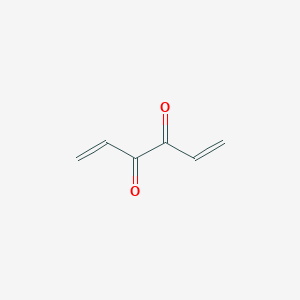


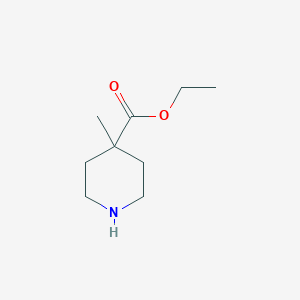
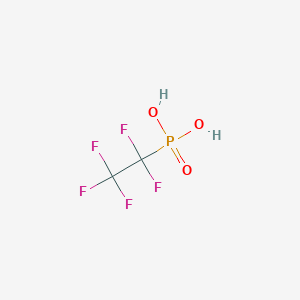
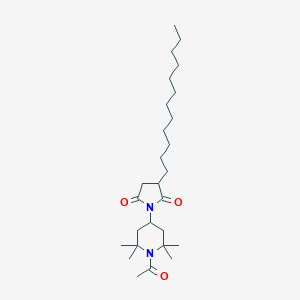
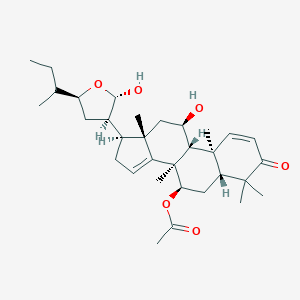
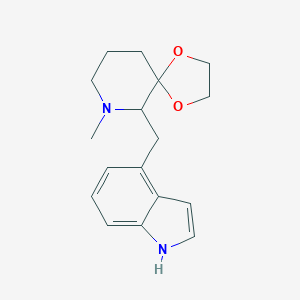

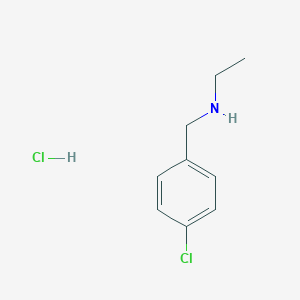
![1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B33842.png)
